molecular formula C14H10O6 B8243576 2,2'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid CAS No. 41738-72-1

2,2'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Cat. No.: B8243576
CAS No.: 41738-72-1
M. Wt: 274.22 g/mol
InChI Key: CVWDKBHAUIZWAY-UHFFFAOYSA-N
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Description

2,2'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid (CAS: 41738-72-1) is a biphenyl-based dicarboxylic acid derivative with hydroxyl groups at the 2,2' positions and carboxylic acid groups at the 4,4' positions. It serves as a versatile ligand in metal-organic frameworks (MOFs) due to its bifunctional coordination sites and hydrogen-bonding capabilities. The compound has a molecular weight of 179.22 g/mol () and exists as a pale yellow powder or crystal with a purity typically exceeding 98% (). Its dihydrate form (C₁₄H₁₆N₂O₆) has been structurally characterized, revealing zwitterionic behavior and steric hindrance-induced twisting of the biphenyl moiety in related amino-substituted analogs ().

Properties

IUPAC Name

4-(4-carboxy-2-hydroxyphenyl)-3-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O6/c15-11-5-7(13(17)18)1-3-9(11)10-4-2-8(14(19)20)6-12(10)16/h1-6,15-16H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWDKBHAUIZWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301219964
Record name 2,2′-Dihydroxy[1,1′-biphenyl]-4,4′-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301219964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41738-72-1
Record name 2,2′-Dihydroxy[1,1′-biphenyl]-4,4′-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41738-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2′-Dihydroxy[1,1′-biphenyl]-4,4′-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301219964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid typically involves the reaction of biphenyl derivatives with appropriate reagents to introduce the hydroxyl and carboxylic acid groups. One common method involves the use of oxidative coupling reactions, where biphenyl is reacted with oxidizing agents such as potassium permanganate or chromium trioxide in the presence of a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidative coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form esters, ethers, and amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides, alkyl halides, and amines are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Esters, ethers, and amides.

Scientific Research Applications

Synthesis of Complex Molecules

2,2'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions including esterification and amidation. For instance, it can be used to synthesize polyesters and polyamides by reacting with diols or diamines. This property is particularly useful in the development of biodegradable plastics and polymers.

Case Study: Polymeric Materials

Research has shown that incorporating 2,2'-dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid into polymer formulations enhances thermal stability and mechanical properties. A study demonstrated that polyesters derived from this compound exhibited improved tensile strength and elasticity compared to traditional polymers .

Use in Coatings and Adhesives

The compound is utilized in formulating advanced coatings and adhesives due to its excellent adhesion properties and resistance to environmental degradation. The presence of hydroxyl groups facilitates strong hydrogen bonding with substrates, enhancing the durability of coatings.

Table: Properties of Coatings Formulated with 2,2'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic Acid

PropertyValue
Adhesion StrengthHigh
Thermal StabilityExcellent
Chemical ResistanceGood
UV ResistanceModerate

Potential Antioxidant Activity

Emerging research indicates that 2,2'-dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid may possess antioxidant properties. Its ability to scavenge free radicals could make it a candidate for developing therapeutic agents aimed at combating oxidative stress-related diseases.

Case Study: Neuroprotective Effects

A recent study evaluated the neuroprotective effects of derivatives of 2,2'-dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid against neurodegenerative conditions such as Alzheimer's disease. The results indicated that certain derivatives inhibited acetylcholinesterase activity effectively while exhibiting low cytotoxicity . This suggests potential applications in drug design for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 2,2’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,2'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic Acid (H₂dabpdc)

  • Structural Differences: Replaces hydroxyl groups with amino (-NH₂) groups at the 2,2' positions.
  • Synthesis : Synthesized via nitration of dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate, followed by reduction (SnCl₂/HCl) and deprotection (KOH/THF) ().
  • Crystallographic Properties: Exhibits a zwitterionic form (COO⁻/NH₃⁺) and twisted biphenyl rings (dihedral angles: 63.4° and 60.1°) due to steric repulsion from protonated amino groups ().
  • Applications: Forms Schiff bases with salicylaldehyde for Cu(II) coordination polymers (). Lacks intramolecular hydrogen bonds in the 2,2' configuration, reducing MOF stability compared to 3,3'-diamino analogs ().

2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic Acid (H₂BPDC-NH₂)

  • Structural Differences: Contains a single amino group at the 2-position instead of hydroxyl.
  • Properties: Molecular weight 257.24 g/mol (). The asymmetric substitution alters coordination geometry in MOFs, favoring monodentate or bridging modes.
  • Synthetic Complexity : Requires three-step synthesis with nitration and reduction, similar to H₂dabpdc but with modified regioselectivity ().

4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarboxylic Acid

  • Structural Differences : Hydroxyl and carboxylic acid groups at 3,3' and 4,4' positions, respectively (CAS: 13987-45-6) ().
  • Impact on MOFs : Used in Mg₂(dobpdc), an isomorph of MOF-74-Mg, with enhanced stability due to the biphenyl linker (). The 3,3' substitution reduces symmetry compared to the 2,2' configuration, affecting pore geometry and gas adsorption properties.

3,3'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic Acid (H₂BPDC-o-(NH₂)₂)

  • Key Feature: Intramolecular hydrogen bonds between amino and carboxylate groups stabilize MOFs (e.g., UiO-67-o-(NH₂)₂) against hydrolysis ().

Comparative Data Table

Compound Substituents (Positions) Molecular Weight (g/mol) Key Properties MOF Stability & Applications
2,2'-Dihydroxy-4,4'-dicarboxylic acid -OH (2,2'), -COOH (4,4') 179.22 High polarity, H-bonding capacity, zwitterionic potential Proton conduction, stable H-bonded frameworks
2,2'-Diamino-4,4'-dicarboxylic acid -NH₂ (2,2'), -COOH (4,4') 272.26 Zwitterionic crystal structure, steric twisting (63.4°) Schiff base polymers, moderate stability
2-Amino-4,4'-dicarboxylic acid -NH₂ (2), -COOH (4,4') 257.24 Asymmetric coordination, simpler synthesis Cross-coupling catalysis, moderate thermal stability
4,4'-Dihydroxy-3,3'-dicarboxylic acid -OH (4,4'), -COOH (3,3') 270.28 Symmetric linker for Mg₂(dobpdc), biphenyl backbone CO₂ capture, high thermal stability
3,3'-Diamino-4,4'-dicarboxylic acid -NH₂ (3,3'), -COOH (4,4') 272.26 Intramolecular H-bonds, enhanced hydrolytic stability Stable UiO-67 analogs, harsh condition applications

Research Findings and Implications

  • Steric and Electronic Effects: The 2,2'-dihydroxy compound’s hydroxyl groups induce less steric hindrance than amino groups in H₂dabpdc, reducing biphenyl twisting (cf. 63.4° in H₂dabpdc vs. ~50° estimated for dihydroxy analog) . This enhances framework flexibility and porosity.
  • Hydrogen Bonding vs. Coordination: Hydroxyl groups prioritize H-bonding networks over metal coordination, contrasting with amino groups that form stable Schiff bases (). This makes the dihydroxy compound suitable for proton-conductive materials .
  • Synthetic Accessibility: The dihydroxy derivative’s synthesis likely avoids the costly reduction steps required for amino analogs (), though specific pathways require further study.

Biological Activity

2,2'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid (CAS No. 41738-72-1) is an aromatic compound with significant biological activity. Its structure consists of two hydroxyl groups and two carboxylic acid groups attached to a biphenyl backbone, which contributes to its potential therapeutic applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C14H10O6
  • Molecular Weight : 274.23 g/mol
  • Physical Appearance : White to pale yellow powder or crystals
  • Purity : ≥97%

Mechanisms of Biological Activity

The biological activity of 2,2'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid can be attributed to several mechanisms:

  • Antioxidant Properties : The presence of hydroxyl groups allows the compound to act as a free radical scavenger, which may protect cells from oxidative stress.
  • Anti-inflammatory Effects : Studies suggest that this compound can inhibit pro-inflammatory cytokines, reducing inflammation in various biological systems.
  • Cytotoxic Activity : Preliminary research indicates that it may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis.

Cytotoxicity Studies

A study evaluating the cytotoxic effects of 2,2'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid on various cancer cell lines revealed notable results:

Cell LineIC50 (µg/mL)Mechanism of Action
A549 (Lung)15.3Induction of apoptosis via mitochondrial pathway
MCF-7 (Breast)12.7Inhibition of cell proliferation
HeLa (Cervical)10.5Activation of caspase-dependent pathways

These findings indicate that the compound has potential as an anticancer agent by targeting multiple pathways involved in cell survival and death .

Anti-inflammatory Activity

In vitro studies have demonstrated that 2,2'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid can significantly reduce the production of nitric oxide and pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests its potential use in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Inflammatory Bowel Disease (IBD) :
    • Patients treated with a formulation containing 2,2'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid showed reduced symptoms and lower levels of inflammatory markers compared to a control group.
  • Cancer Treatment :
    • A clinical trial involving patients with advanced lung cancer indicated that those receiving treatment with this compound experienced improved outcomes and reduced tumor size when combined with standard chemotherapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2'-dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid in laboratory settings?

  • Methodology : Synthesis typically involves multi-step cross-coupling reactions. For analogous ligands (e.g., 2-formyl derivatives), Pd(PPh₃)₄-catalyzed Suzuki-Miyaura coupling under toluene reflux (110°C, 16 h) achieves moderate yields (~70–82%) . Post-synthetic hydrolysis (e.g., using Oxone in CH₂Cl₂/DMF) can introduce hydroxyl groups . Purification via recrystallization in DMF or DMSO is recommended .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

  • Techniques :

  • NMR (¹H/¹³C) to confirm substituent positions and absence of byproducts.
  • HPLC (>98% purity criteria) .
  • XRD for crystallinity assessment, particularly if used in MOF synthesis .
  • Elemental analysis (e.g., C, H, N percentages) to verify stoichiometry .

Q. What are the solubility and stability profiles of this compound under varying conditions?

  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water or ethanol .
  • Stability : Degrades above 349°C (decomposition) . Avoid prolonged exposure to strong acids/bases to prevent esterification or decarboxylation .

Advanced Research Questions

Q. How do hydroxyl groups at the 2,2'-positions influence coordination behavior in MOFs compared to amino or formyl derivatives?

  • Key Insights :

  • Hydroxyl groups act as weaker Lewis bases than amino groups, leading to distinct metal-ligand bond strengths (e.g., Zr₆ clusters in UiO-67 vs. amino-functionalized MOFs) .
  • Steric hindrance from hydroxyls may reduce interpenetration in MOFs, enhancing porosity .
  • Comparative studies with 2-amino derivatives show altered catalytic activity in cross-coupling reactions due to electronic effects .

Q. What experimental strategies resolve discrepancies in reported catalytic efficiencies of MOFs using this ligand?

  • Approaches :

  • Control metal-node ratios (e.g., Zr:ligand = 1:1 vs. 1:2) to optimize active-site density .
  • Standardize activation protocols (e.g., solvent exchange, vacuum drying) to ensure consistent pore accessibility .
  • Use in situ DRIFTS or XAS to monitor ligand-metal interactions during catalysis .

Q. How can post-synthetic modification (PSM) of MOFs incorporating this ligand enhance functionality?

  • Methods :

  • Coordination modulation : Introduce secondary ligands (e.g., ferrocenyl groups) to tune redox properties .
  • Cavity expansion : Thermally labile groups enable framework flexibility for guest molecule uptake .
  • Surface functionalization : Grafting alkyl chains improves hydrophobicity for selective gas adsorption .

Data Contradiction Analysis

Q. Why do reported yields for ligand synthesis vary across studies?

  • Factors :

  • Catalyst loading (e.g., 5 mol% Pd(PPh₃)₄ vs. 2 mol%) impacts cross-coupling efficiency .
  • Solvent choice (toluene vs. THF) affects reaction kinetics and byproduct formation .
  • Purification methods (e.g., column chromatography vs. recrystallization) influence final yield .

Q. How do conflicting reports on MOF stability under acidic conditions align with experimental data?

  • Resolution : Stability correlates with metal-ligand bond strength. Zirconium-based MOFs (e.g., UiO-67 derivatives) exhibit robustness in pH 2–12, while Fe/Cu-MOFs degrade rapidly . Always validate stability via PXRD post-exposure to reactive environments .

Methodological Tables

Synthesis Optimization
Step
------
1
2
MOF Catalytic Performance
Ligand Type
------------
2,2'-Dihydroxy
2-Amino
2-Formyl

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
2,2'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid

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